1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(4-ethylpiperazin-1-yl)ethan-1-one; bis(oxalic acid)
Description
The compound 1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(4-ethylpiperazin-1-yl)ethan-1-one; bis(oxalic acid) is a structurally complex molecule featuring a 2,5-dimethylpyrrole core substituted with a 3-(trifluoromethyl)phenyl group at the 1-position and a 4-ethylpiperazine-linked ethanone moiety at the 3-position. The bis(oxalic acid) salt form likely enhances solubility and crystallinity, a common strategy in pharmaceutical chemistry to improve bioavailability .
Properties
IUPAC Name |
1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-(4-ethylpiperazin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O.2C2H2O4/c1-4-25-8-10-26(11-9-25)14-20(28)19-12-15(2)27(16(19)3)18-7-5-6-17(13-18)21(22,23)24;2*3-1(4)2(5)6/h5-7,12-13H,4,8-11,14H2,1-3H3;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZASDGLDYBWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC(=C3)C(F)(F)F)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives documented in the literature:
Key Observations :
- Trifluoromethylphenyl Group : This substituent is associated with enhanced metabolic stability and lipophilicity, critical for membrane permeability in drug design .
- Piperazine Moieties : The 4-ethylpiperazine group in the target compound contrasts with morpholine-sulfonyl (EN300-265802) or unsubstituted piperazine derivatives (e.g., ). Piperazine groups are often utilized to modulate basicity and solubility, with alkylation (e.g., 4-ethyl) further fine-tuning these properties .
- Bis(oxalic acid) Salt : Unlike neutral analogs (e.g., 1f, EN300-265802), the salt form may improve aqueous solubility and crystallinity, though direct evidence is lacking in the provided data.
Pharmacological Implications
While biological data for the target compound are absent, substituent trends in analogs provide clues:
- Electron-Withdrawing Groups : The trifluoromethyl group may enhance receptor-binding affinity compared to electron-donating groups (e.g., methoxy in 1e) .
- Heterocyclic Diversity : Piperazine vs. morpholine-sulfonyl groups (EN300-265802) could influence target selectivity, as seen in kinase inhibitors or GPCR-targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
